4-(Chloromethyl)-2-methylthiazole hydrochloride
Overview
Description
4-(Chloromethyl)-2-methylthiazole hydrochloride is a chemical compound of interest in various fields of chemistry due to its utility in synthesis and applications in material science, pharmaceuticals, and chemical research. Its unique structural features make it a valuable intermediate for the synthesis of a wide range of compounds.
Synthesis Analysis
The synthesis of 4-(Chloromethyl)-2-methylthiazole derivatives often involves multiple-step reactions starting from readily available precursors. For instance, Zheng-hong (2009) described a five-step synthesis process starting from ethyl 4-aminobenzonic, including cyclization, diazotization, bromination, substitution, reduction, and chlorination, to synthesize 2-Chloro-6-chloromethylbenzothiazole, a related compound (Zheng-hong, 2009). Such methodologies showcase the complexity and the synthetic routes available for chloromethyl thiazole derivatives.
Molecular Structure Analysis
The molecular structure of 4-(Chloromethyl)-2-methylthiazole hydrochloride and related compounds has been elucidated through various spectroscopic techniques. NMR and IR spectroscopy are commonly used to confirm the structures of intermediates and the final product in the synthetic process, as highlighted in the synthesis of related thiazole derivatives.
Chemical Reactions and Properties
Chemical reactions involving 4-(Chloromethyl)-2-methylthiazole hydrochloride are diverse, including nucleophilic substitutions, cyclizations, and condensation reactions. The presence of the chloromethyl group makes it a reactive intermediate for further functionalization. For example, El-wassimy et al. (1992) synthesized 2-Chloromethyl-1,2,4-triazole-3-thione derivatives through hydroxymethyl derivatives and explored their reactions with various nucleophiles, showcasing the compound's versatility in organic synthesis (El-wassimy et al., 1992).
Scientific Research Applications
“4-(Chloromethyl)pyridine Hydrochloride” is used as a reagent in the field of peptide synthesis . Here’s a brief overview of its application:
- Summary of the Application : This compound is used as a reagent for the protection of carboxyl termini of peptides as 4-picolyl esters. This provides a polar ‘handle’ which aids in the separation and purification of the peptide .
- Methods of Application or Experimental Procedures : The 4-picolyl ester group can be introduced in the presence of a base, such as tetramethylguanidine. It is stable to acid-catalyzed removal of Cbz protecting group and can be removed by base, Sodium in liquid ammonia, or catalytic hydrogenolysis . It is also applied in conjunction with Amberlyst™15 resin in peptide synthesis .
- Summary of the Application : This compound is used as a reagent for the protection of carboxyl termini of peptides as 4-picolyl esters. This provides a polar ‘handle’ which aids in the separation and purification of the peptide .
- Methods of Application or Experimental Procedures : The 4-picolyl ester group can be introduced in the presence of a base, such as tetramethylguanidine. It is stable to acid-catalyzed removal of Cbz protecting group and can be removed by base, Sodium in liquid ammonia, or catalytic hydrogenolysis . It is also applied in conjunction with Amberlyst™15 resin in peptide synthesis .
- Summary of the Application : This compound is used as a reagent for the protection of carboxyl termini of peptides as 4-picolyl esters, providing a polar ‘handle’ which aids in separation and purification of the peptide .
- Methods of Application or Experimental Procedures : The 4-picolyl ester group can be introduced in the presence of a base, such as tetramethylguanidine, is stable to acid-catalyzed removal of Cbz protecting group and can be removed by base, Na in liquid ammonia or catalytic hydrogenolysis . It is also applied in conjunction with Amberlyst™15 resin in peptide synthesis .
properties
IUPAC Name |
4-(chloromethyl)-2-methyl-1,3-thiazole;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClNS.ClH/c1-4-7-5(2-6)3-8-4;/h3H,2H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGKDISJLDVGNOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Cl2NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10370160 | |
Record name | 4-(Chloromethyl)-2-methyl-1,3-thiazole--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10370160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)-2-methylthiazole hydrochloride | |
CAS RN |
77470-53-2 | |
Record name | 4-(Chloromethyl)-2-methyl-1,3-thiazole--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10370160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.